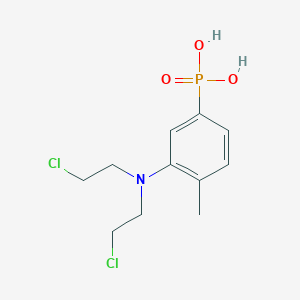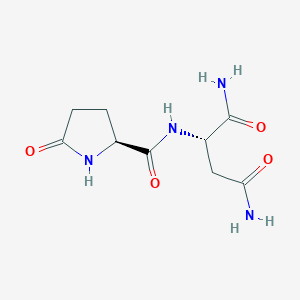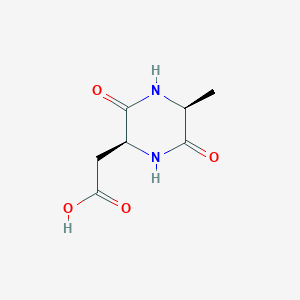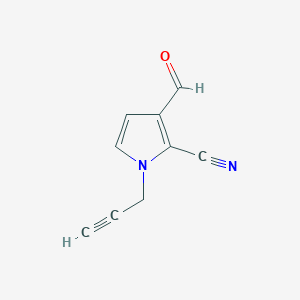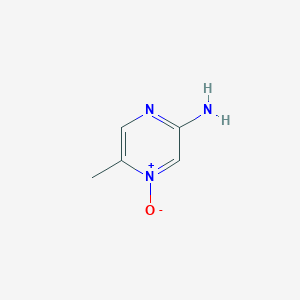
5-Methyl-2-pyrazinamine 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-pyrazinamine 4-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-methyl-4-oxo-2-pyrazinecarboxamide or MPO. It has a molecular formula of C6H6N4O2 and a molecular weight of 166.14 g/mol.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-pyrazinamine 4-oxide is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall, ultimately resulting in the death of the bacteria. Additionally, 5-Methyl-2-pyrazinamine 4-oxide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Methyl-2-pyrazinamine 4-oxide has several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. Additionally, this compound has been found to inhibit the production of nitric oxide (NO), a molecule involved in various physiological processes such as vasodilation and neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methyl-2-pyrazinamine 4-oxide in lab experiments is its potential as an anti-tuberculosis agent. This makes it a valuable tool for researchers studying tuberculosis. Additionally, this compound has shown promising results as an anti-inflammatory agent, making it useful for researchers studying inflammation. However, one of the limitations of using 5-Methyl-2-pyrazinamine 4-oxide is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-2-pyrazinamine 4-oxide. One direction is the development of more efficient synthesis methods for this compound. Additionally, researchers can further investigate the mechanism of action of this compound to gain a better understanding of its anti-tuberculosis and anti-inflammatory properties. Another direction is the study of the potential side effects of this compound, which can help researchers determine its safety for human use. Finally, researchers can explore the use of 5-Methyl-2-pyrazinamine 4-oxide in combination with other compounds to enhance its efficacy as an anti-tuberculosis and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of 5-Methyl-2-pyrazinamine 4-oxide can be achieved through several methods. One of the most common methods is the oxidation of 5-methyl-2-pyrazinamine using hydrogen peroxide. The reaction takes place in the presence of a catalyst such as copper sulfate pentahydrate. Another method involves the reaction of 5-methyl-2-pyrazinamine with nitric acid. The reaction yields 5-methyl-2-pyrazinecarboxylic acid, which is then converted to 5-Methyl-2-pyrazinamine 4-oxide using phosphorus oxychloride.
Aplicaciones Científicas De Investigación
5-Methyl-2-pyrazinamine 4-oxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-tuberculosis agent. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Additionally, 5-Methyl-2-pyrazinamine 4-oxide has been studied for its potential as an anti-inflammatory agent. It has been found to reduce the production of pro-inflammatory cytokines, which are responsible for inflammation.
Propiedades
Número CAS |
103965-77-1 |
|---|---|
Nombre del producto |
5-Methyl-2-pyrazinamine 4-oxide |
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
5-methyl-4-oxidopyrazin-4-ium-2-amine |
InChI |
InChI=1S/C5H7N3O/c1-4-2-7-5(6)3-8(4)9/h2-3H,1H3,(H2,6,7) |
Clave InChI |
XUTIPSSPVHXNDW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=[N+]1[O-])N |
SMILES canónico |
CC1=CN=C(C=[N+]1[O-])N |
Sinónimos |
Pyrazinamine, 5-methyl-, 4-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
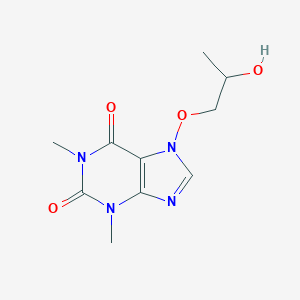

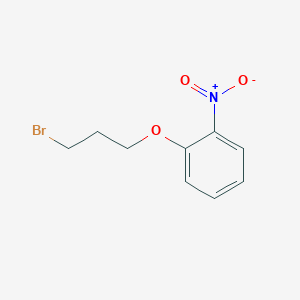
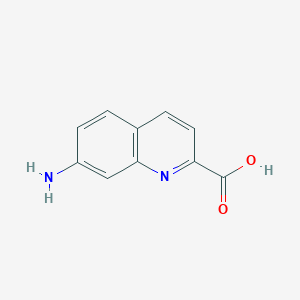
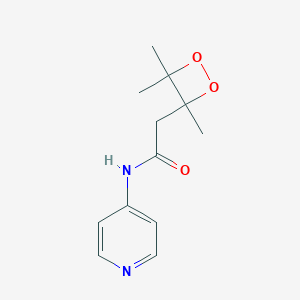
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
